Zoticasone
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Overview
Description
Zoticasone is a synthetic glucocorticoid receptor agonist. It was initially developed by GSK Plc for the treatment of immune system diseases, respiratory diseases, and infectious diseases . Despite its potential, the development of this compound was discontinued after reaching Phase 2 clinical trials .
Preparation Methods
The synthesis of Zoticasone involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of a steroidal backbone, followed by the introduction of fluorine atoms and other functional groups under specific reaction conditions. Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Zoticasone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce or replace halogen atoms in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zoticasone has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying glucocorticoid receptor agonists and their chemical properties.
Biology: this compound has been used in research to understand the biological mechanisms of glucocorticoid receptor activation and its effects on immune response.
Industry: The compound’s properties make it a candidate for developing new therapeutic agents and understanding drug-receptor interactions.
Mechanism of Action
Zoticasone exerts its effects by binding to glucocorticoid receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory pathways .
Comparison with Similar Compounds
Zoticasone is similar to other glucocorticoid receptor agonists such as fluticasone, budesonide, and mometasone . this compound’s unique chemical structure and fluorine substitutions may offer distinct pharmacokinetic and pharmacodynamic properties. Unlike some of its counterparts, this compound’s development was halted, which limits its availability and application compared to more widely used glucocorticoids.
References
Properties
CAS No. |
678160-57-1 |
---|---|
Molecular Formula |
C25H30F2O6S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
S-[(3R)-2-oxooxolan-3-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C25H30F2O6S/c1-12-8-14-15-10-17(26)16-9-13(28)4-6-22(16,2)24(15,27)19(29)11-23(14,3)25(12,32)21(31)34-18-5-7-33-20(18)30/h4,6,9,12,14-15,17-19,29,32H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,18-,19+,22+,23+,24+,25+/m1/s1 |
InChI Key |
OJRPWVDDBGJONP-PQUGYNIPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S[C@@H]5CCOC5=O)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC5CCOC5=O)O)C)O)F)C)F |
Origin of Product |
United States |
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